molecular formula C6H2BrNO2S B11766320 5-Bromo-2-cyanothiophene-3-carboxylic acid

5-Bromo-2-cyanothiophene-3-carboxylic acid

Cat. No.: B11766320
M. Wt: 232.06 g/mol
InChI Key: SRQSCCBGRLNZKD-UHFFFAOYSA-N
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Description

5-Bromo-2-cyanothiophene-3-carboxylic acid is a brominated heterocyclic compound featuring a thiophene ring substituted with a bromine atom at position 5, a cyano group at position 2, and a carboxylic acid moiety at position 3. Notably, the bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing cyano and carboxylic acid groups influence solubility and acidity .

Properties

Molecular Formula

C6H2BrNO2S

Molecular Weight

232.06 g/mol

IUPAC Name

5-bromo-2-cyanothiophene-3-carboxylic acid

InChI

InChI=1S/C6H2BrNO2S/c7-5-1-3(6(9)10)4(2-8)11-5/h1H,(H,9,10)

InChI Key

SRQSCCBGRLNZKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)O)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyanothiophene-3-carboxylic acid typically involves the bromination of 2-cyanothiophene-3-carboxylic acid. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiophene ring.

Industrial Production Methods

Industrial production of 5-Bromo-2-cyanothiophene-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-bromo-2-cyanothiophene-3-carboxylic acid with structurally related brominated thiophene derivatives, emphasizing substituent effects and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-2-cyanothiophene-3-carboxylic acid Br (5), CN (2), COOH (3) Not explicitly reported* Discontinued; potential Suzuki coupling precursor
5-Bromo-2-thiophenecarboxylic acid Br (5), COOH (2) C₅H₃BrO₂S 221.10 High purity (97%); used in organic synthesis
5-Bromo-4-methoxy-3-thiophenecarboxylic acid Br (5), OCH₃ (4), COOH (3) C₇H₅BrO₄S 289.13 Methoxy group enhances solubility; medicinal chemistry applications
4-Bromo-3-methyl-2-thiophenecarboxylic acid Br (4), CH₃ (3), COOH (2) C₆H₅BrO₂S 237.07 Methyl group stabilizes ring; synthetic intermediate
5-Bromo-3-chlorothiophene-2-carboxylic acid Br (5), Cl (3), COOH (2) C₅H₂BrClO₂S 265.50 Dual halogenation for diversified reactivity
5-Bromo-2-furoic acid Br (5), COOH (2) (furan ring) C₅H₃BrO₃ 198.98 Furan analog; lower thermal stability than thiophenes

*Molecular formula inferred as C₆H₂BrNO₂S based on structural analogy.

Research Findings and Discussion

Stability and Commercial Availability

The discontinuation of 5-bromo-2-cyanothiophene-3-carboxylic acid may relate to synthesis challenges, such as the instability of the cyano group under acidic conditions or competing side reactions during bromination. In contrast, 5-bromo-2-thiophenecarboxylic acid remains widely available due to simpler synthesis and stability .

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